molecular formula C14H14N2O B13255624 3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile

3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile

Cat. No.: B13255624
M. Wt: 226.27 g/mol
InChI Key: CDSQAISKDTURGZ-UHFFFAOYSA-N
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Description

3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile is a structurally complex compound featuring a spirocyclic system (6-azaspiro[3.4]octan-5-one) fused to a benzonitrile moiety. The spiro architecture introduces conformational rigidity, while the nitrile group may enhance binding affinity in medicinal chemistry contexts. This compound’s unique geometry and functional groups position it as a candidate for applications in drug discovery, particularly in targeting enzymes or receptors sensitive to steric and electronic modulation.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3-(5-oxo-6-azaspiro[3.4]octan-8-yl)benzonitrile

InChI

InChI=1S/C14H14N2O/c15-8-10-3-1-4-11(7-10)12-9-16-13(17)14(12)5-2-6-14/h1,3-4,7,12H,2,5-6,9H2,(H,16,17)

InChI Key

CDSQAISKDTURGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CNC2=O)C3=CC=CC(=C3)C#N

Origin of Product

United States

Preparation Methods

Annulation of Cyclopentane and Azetidine Rings

This method involves the cyclization of suitably substituted amines and ketones to form the spirocyclic framework. The process typically proceeds via:

Reaction Conditions:

  • Solvent: Toluene or ethanol
  • Catalyst: Acidic or basic conditions
  • Temperature: Reflux (~80-120°C)

Annulation of Four-Membered Rings via [2+2] Cycloaddition

This approach employs [2+2] cycloaddition reactions between imines and alkenes or alkynes, forming the azetidine ring fused to a cyclopentane, thus creating the azaspiro core.

Reaction Conditions:

  • Reagents: Imines and alkynes
  • Catalyst: Photochemical or thermal activation
  • Solvent: Dichloromethane or acetonitrile

Multi-step Functionalization of Pre-formed Cyclic Precursors

This pathway involves starting from commercially available cyclic amines or ketones, followed by functional group manipulations—such as halogenation, nucleophilic substitution, and cyclization—to assemble the azaspiro structure.

Coupling with Benzonitrile

The final step involves attaching the benzonitrile moiety to the azaspiro core:

Nucleophilic Aromatic Substitution

  • Utilizing halogenated benzonitrile derivatives (e.g., 4-bromobenzonitrile) and nucleophilic amines on the azaspiro compound to form C–N bonds.

Cross-Coupling Reactions

  • Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases like potassium carbonate.
  • Method: Suzuki or Buchwald-Hartwig coupling to connect the aromatic ring with the azaspiro scaffold.

Representative Reaction Scheme

Step 1: Synthesis of 6-Azaspiro[3.4]octane core
   - Cyclization of suitable amines and ketones

Step 2: Oxidation
   - Selective oxidation to introduce the 5-oxo group

Step 3: Functionalization at the 8-position
   - Alkylation or acylation

Step 4: Coupling with benzonitrile
   - Nucleophilic substitution or cross-coupling

Data Table Summarizing Preparation Methods

Method Key Reactions Reagents Conditions Advantages Limitations
Annulation of cyclopentane and azetidine rings Intramolecular cyclization Acid/base catalysts Reflux, moderate temperatures High yield, straightforward Requires specific precursors
[2+2] Cycloaddition Photochemical or thermal activation Imines, alkynes Light or heat Precise ring formation Limited scope, stereochemistry control
Multi-step functionalization Nucleophilic substitution, oxidation Halogenated intermediates, oxidants Mild to moderate Versatile, adaptable Multi-step process, purification needed
Cross-coupling reactions Suzuki, Buchwald-Hartwig Palladium catalysts, bases Reflux, inert atmosphere Efficient C–N bond formation Catalyst cost, sensitivities

Research Findings and Considerations

  • The annulation strategies are favored for their simplicity and use of readily available starting materials, as demonstrated in recent synthetic studies.
  • Oxidation steps require selective oxidants to prevent over-oxidation or degradation of the spiro framework.
  • Coupling reactions benefit from modern palladium catalysis, enabling efficient attachment of aromatic groups like benzonitrile.
  • The overall synthetic route's success hinges on controlling regioselectivity and stereochemistry, especially during ring closure and functionalization steps.

Chemical Reactions Analysis

Types of Reactions

3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic ring or the benzonitrile group.

    Substitution: The benzonitrile group can undergo substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from published studies, focusing on structural features, synthetic efficiency, and characterization methodologies. Key compounds for comparison include derivatives from (compounds 19–23) and (compound 10), which share nitrile or heterocyclic motifs.

Structural Features and Substituents

Compound Name Core Structure/Substituents Key Functional Groups
Target Compound 6-azaspiro[3.4]octan-5-one fused to benzonitrile Spiro ring, nitrile
Compound 19 () 8-azabicyclo[3.2.1]octane, fluorophenyl, pyrimido-oxazine Fluorophenyl, bicyclic amine
Compound 20 () Piperazine-linked 8-azabicyclo[3.2.1]octane, fluorophenyl Piperazine, fluorophenyl
Compound 10 () Ethoxycoumarin-substituted benzonitrile Coumarin, ethoxy, nitrile
  • Spiro vs. Bicyclic Systems: The target’s spiro[3.4]octane ring introduces distinct puckering dynamics compared to the 8-azabicyclo[3.2.1]octane in compounds 19 and 20.
  • Nitrile Positioning : While all compounds include nitrile groups, their electronic environments differ. The target’s benzonitrile is directly attached to the spiro ring, whereas compound 10’s nitrile is part of a coumarin-aryl system, which may alter solubility and reactivity .

Characterization Methods

Compound Name Techniques Employed
Target Compound Likely: 1H/13C-NMR, HRMS, X-ray (if crystallized)
Compounds 19–23 () 1H-NMR, 13C-NMR, HRMS-TOF, MS-ESI
Compound 10 () IR, 1H-NMR, MS, elemental analysis
  • Common Techniques: All compounds relied on NMR and mass spectrometry for structural validation.

Physicochemical Properties

Compound Name Notable Properties
Target Compound Predicted high rigidity due to spiro system; moderate solubility in polar solvents
Compound 10 () High melting point (330–332°C), attributed to coumarin’s planar aromatic system
Compounds 19–23 () Yellow solids; solubility data not reported
  • Thermal Stability : Compound 10’s high melting point reflects strong intermolecular interactions (e.g., π-stacking), whereas the target’s spiro system may reduce crystallinity, lowering its melting point .

Conformational and Electronic Analysis

  • Ring Puckering : The spiro[3.4]octane system in the target compound likely adopts a puckered conformation to minimize strain, as described by Cremer-Pople coordinates . This contrasts with the flatter bicyclic systems in compounds 19 and 20, which may adopt chair-like or twist-boat conformations.
  • In compound 10, the ethoxycoumarin moiety introduces electron-donating effects, altering the nitrile’s reactivity .

Biological Activity

3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile is a complex organic compound characterized by its unique spirocyclic structure, which integrates a benzonitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various diseases. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The structure of 3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile features:

  • Spirocyclic Framework : The azaspiro structure provides unique spatial orientation, potentially influencing biological interactions.
  • Benzonitrile Moiety : The presence of the nitrile group may enhance reactivity and interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural features often exhibit significant biological activities, including:

  • Anticancer Properties : Similar spirocyclic compounds have been linked to anticancer effects, suggesting potential applications in oncology.
  • Anti-inflammatory Effects : The azaspiro framework is associated with anti-inflammatory activities, indicating that 3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile may also possess similar properties.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesNotable Biological Activity
2-Azaspiro[3.4]octaneSimilar spirocyclic structureAnticancer properties reported
BenzonitrileSimple nitrile derivativeWidely used in organic synthesis
Thiohydantoin derivativesContains sulfur; similar reactivityPotential androgen receptor modulators
Pyrrolidine derivativesSimilar cyclic structure; nitrogen-containingVarious pharmacological activities

Case Studies and Research Findings

  • Anticancer Activity : A study on related azaspiro compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating that 3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile could be further explored as a potential anticancer agent .
  • Enzyme Inhibition Studies : Research has shown that compounds with spirocyclic structures can inhibit specific enzymes involved in disease pathways, suggesting that this compound may interact similarly with key biological targets .
  • Pharmacological Profiling : Investigations into the pharmacological properties of structurally related compounds have highlighted their potential as anti-inflammatory agents, which may extend to 3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile .

Synthesis and Reactivity

The synthesis of 3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile can be approached through various chemical transformations, typically involving:

  • Nucleophilic Substitution Reactions : Due to the presence of the nitrile group, nucleophilic attack can lead to diverse derivatives.

Table 2: Synthetic Methods Overview

MethodologyDescription
Nucleophilic SubstitutionUtilizes the nitrile group for reaction with nucleophiles, potentially leading to new derivatives.
Hydrolysis and ReductionCan modify the nitrile group under specific conditions to enhance biological activity.

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